molecular formula C22H19N5O3 B2785950 N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-96-6

N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2785950
M. Wt: 401.426
InChI Key: WZYQIXXHKFRACR-UHFFFAOYSA-N
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Description



  • N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound with potential biological activities.

  • It contains an acetamidophenyl group, a methyl group, and a pyrazolo[3,4-b]pyridine core.





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions, which can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure includes the acetamidophenyl group, the methyl group, and the pyrazolo[3,4-b]pyridine ring.

    • Further details on bond angles, torsion angles, and other structural features can be obtained from crystallographic studies.





  • Chemical Reactions Analysis



    • Investigate any known chemical reactions involving this compound, such as functional group transformations or cyclizations.





  • Physical And Chemical Properties Analysis



    • Include information on melting point, boiling point, solubility, and stability.

    • Discuss any relevant spectroscopic data (e.g., IR, NMR).




  • Safety And Hazards



    • Evaluate potential toxicity, environmental impact, and safety precautions.

    • Refer to relevant safety data sheets and studies.




  • Future Directions



    • Suggest areas for further research, such as exploring derivatives or investigating its biological activity.




    properties

    IUPAC Name

    N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H19N5O3/c1-13-19-20(29)18(12-23-21(19)27(26-13)17-6-4-3-5-7-17)22(30)25-16-10-8-15(9-11-16)24-14(2)28/h3-12H,1-2H3,(H,23,29)(H,24,28)(H,25,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WZYQIXXHKFRACR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H19N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    401.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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